Nucleophilicity: 77% Higher N Parameter than Diphenyldiazomethane
The nucleophilicity of phenyldiazomethane is quantitatively superior to that of diphenyldiazomethane, a common alternative for carbene generation. The nucleophilicity parameter (N) from the Mayr database, which quantifies the compound's reactivity towards a reference electrophile, is significantly higher for phenyldiazomethane (N = 9.35) compared to diphenyldiazomethane (N = 5.29) in the same solvent (dichloromethane) [1].
| Evidence Dimension | Nucleophilicity Parameter (N) |
|---|---|
| Target Compound Data | N = 9.35 (sN = 0.83) in dichloromethane |
| Comparator Or Baseline | Diphenyldiazomethane: N = 5.29 (sN = 0.92) in dichloromethane |
| Quantified Difference | Phenyldiazomethane has a 4.06 unit higher N parameter (77% greater), indicating significantly higher nucleophilic reactivity. |
| Conditions | Mayr's Reactivity Scale; dichloromethane solvent; reaction with reference electrophiles [1] |
Why This Matters
This data provides a quantitative justification for selecting phenyldiazomethane over diphenyldiazomethane when faster reaction kinetics or higher yields in nucleophilic additions are required.
- [1] Mayr, H.; Patz, M. Scales of Nucleophilicity and Electrophilicity: A General Approach to the Quantification of Polar Organic Reactivity. Chem. Eur. J. 2003, 9, 4068-4076. View Source
